![molecular formula C24H25F3N2O4 B13668183 1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde](/img/structure/B13668183.png)
1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde is a complex organic compound that features a combination of functional groups, including a Boc-protected amine, a trifluoromethoxy group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of the amine group using Boc anhydride, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The indole core can be constructed using Fischer indole synthesis or other indole-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This can include the use of catalytic processes, solvent-free reactions, and other green chemistry principles to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Boc-amino)propyl]-3-phenyl-1H-indole-5-carbaldehyde: Lacks the trifluoromethoxy group, which may affect its reactivity and biological activity.
1-[3-(Boc-amino)propyl]-3-[4-methoxyphenyl]-1H-indole-5-carbaldehyde: Contains a methoxy group instead of a trifluoromethoxy group, which can influence its electronic properties and reactivity.
Uniqueness
The presence of the trifluoromethoxy group in 1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde imparts unique electronic and steric properties, making it distinct from similar compounds
Properties
Molecular Formula |
C24H25F3N2O4 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
tert-butyl N-[3-[5-formyl-3-[4-(trifluoromethoxy)phenyl]indol-1-yl]propyl]carbamate |
InChI |
InChI=1S/C24H25F3N2O4/c1-23(2,3)33-22(31)28-11-4-12-29-14-20(19-13-16(15-30)5-10-21(19)29)17-6-8-18(9-7-17)32-24(25,26)27/h5-10,13-15H,4,11-12H2,1-3H3,(H,28,31) |
InChI Key |
KOUUZHCZEIHUCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=C(C2=C1C=CC(=C2)C=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13668117.png)

![7-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13668132.png)
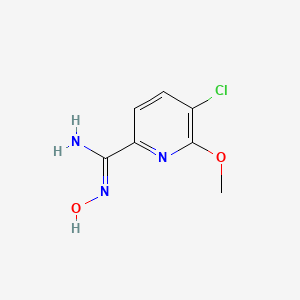
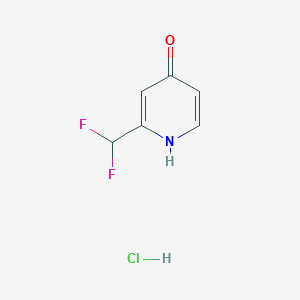
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668154.png)
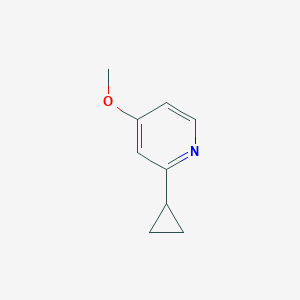
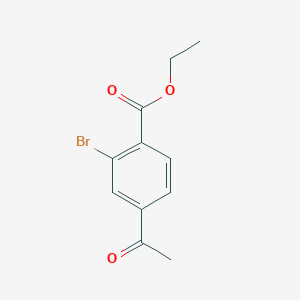
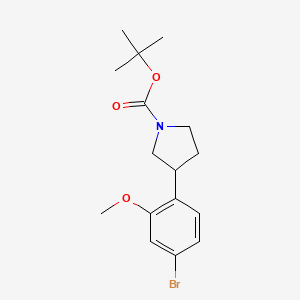
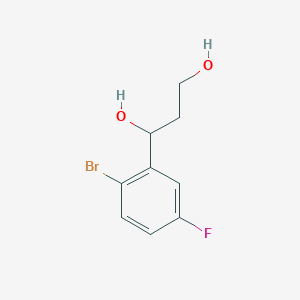
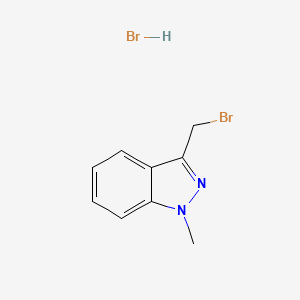
![Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B13668175.png)
![6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B13668197.png)
